molecular formula C3H6O4S B15257059 Methyl2-sulfinoacetate

Methyl2-sulfinoacetate

Cat. No.: B15257059
M. Wt: 138.14 g/mol
InChI Key: RSJMDRYLAYPKGX-UHFFFAOYSA-N
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Description

Methyl 2-sulfinoacetate (hypothetical structure: CH₃C(O)OCH₂S(O)OH) is a methyl ester derivative of sulfinic acid. Sulfino groups (S(O)OH) are intermediate in oxidation state between sulfanyl (S-) and sulfonyl (SO₂) groups, making them reactive intermediates in oxidation pathways and synthetic chemistry. This article compares methyl 2-sulfinoacetate with structurally related compounds, emphasizing functional group chemistry, reactivity, and applications.

Properties

Molecular Formula

C3H6O4S

Molecular Weight

138.14 g/mol

IUPAC Name

2-methoxy-2-oxoethanesulfinic acid

InChI

InChI=1S/C3H6O4S/c1-7-3(4)2-8(5)6/h2H2,1H3,(H,5,6)

InChI Key

RSJMDRYLAYPKGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-sulfinoacetate can be synthesized through several methods. One common approach involves the esterification of sulfinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl2-sulfinoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides or thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl2-sulfinoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-sulfinoacetate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfinic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Functional Group Analysis and Structural Features

The table below summarizes key structural and functional differences between methyl 2-sulfinoacetate and its analogs:

Compound Functional Group Oxidation State Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2-sulfinoacetate* -S(O)OH +4 C₃H₆O₃S 138.14 (calculated) Synthetic intermediate, redox chemistry
Methyl 2-(4-chlorophenyl)sulfanylacetate -S- (thioether) -2 C₉H₉ClO₂S 216.68 Agrochemical intermediates
Methyl phenylsulfonylacetate -SO₂- (sulfone) +6 C₉H₁₀O₄S 214.24 Pharmaceuticals, material science
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate -NHSO₂- (sulfamoyl) +4 C₁₀H₁₃NO₅S 283.28 Drug development, agrochemicals
Methyl 2-(methylthio)acetate -S- (thioether) -2 C₄H₈O₂S 120.16 Organic synthesis, flavorants
Methyl 2-(5-methyl-3-methylsulfinyl)acetate -SO- (sulfinyl) +2 C₇H₁₀O₃S 174.21 Oxidation-sensitive intermediates

Note: Methyl 2-sulfinoacetate is a hypothetical compound; data are inferred from structural analogs.

Key Observations:
  • Oxidation State and Reactivity: Sulfino groups (+4) are more oxidized than thioethers (-2) but less than sulfones (+6). This positions them as intermediates in oxidation reactions (e.g., thioether → sulfoxide → sulfinic acid → sulfonic acid) .
  • Stability: Sulfamoyl and sulfonyl derivatives (e.g., ) exhibit higher stability due to strong electron-withdrawing effects, making them suitable for pharmaceuticals. Sulfino groups, being less stable, may serve as transient intermediates.
Pharmaceuticals:
  • Sulfamoyl Derivatives : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is used in drug candidates targeting diverse health conditions due to its sulfonamide moiety, which enhances binding to biological targets.
  • Sulfonyl Esters : Methyl phenylsulfonylacetate is employed in material science and catalysis due to its electron-deficient sulfonyl group, enabling nucleophilic substitutions.
Agrochemicals:
  • Sulfanyl Esters : Methyl 2-(4-chlorophenyl)sulfanylacetate and triflusulfuron methyl ester derivatives are precursors for herbicides, leveraging their sulfur-based reactivity for selective pesticidal activity.

Physicochemical Properties

  • Solubility: Sulfonyl and sulfamoyl esters (e.g., ) exhibit lower solubility in polar solvents due to their bulky, electron-withdrawing groups. Sulfino and sulfanyl analogs are more polar and water-soluble.
  • Thermal Stability: Sulfonyl derivatives decompose at higher temperatures (>200°C), whereas sulfinyl and sulfino compounds may degrade at lower thresholds (<150°C) due to oxidative sensitivity .

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